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Compound of Interest

Compound Name:
3-Bromo-6-fluoro-2-

methoxybenzaldehyde

Cat. No.: B1344068 Get Quote

3-Bromo-6-fluoro-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that

serves as a highly valuable and versatile building block in modern organic synthesis. Its

strategic array of functional groups—a reactive aldehyde, a methoxy directing group, and two

distinct halogens (bromine and fluorine)—provides a rich platform for constructing complex

molecular architectures. This guide offers a technical overview of its chemical properties, a

plausible and robust synthesis strategy, key reactive pathways, and its applications for

researchers and professionals in drug discovery and materials science. The presence of

bromine allows for facile entry into transition-metal-catalyzed cross-coupling reactions, while

the fluoro and methoxy groups modulate the electronic properties and metabolic stability of

derivative compounds, making it a key intermediate in medicinal chemistry.[1][2]

Core Physicochemical and Spectroscopic
Properties
The unique substitution pattern of 3-Bromo-6-fluoro-2-methoxybenzaldehyde dictates its

physical characteristics and reactivity. The compound is a solid at ambient temperature. A

comprehensive summary of its key identifiers and properties is presented below.

Table 1: Chemical Properties and Identifiers
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Property Value Source(s)

CAS Number 473416-74-9 [N/A]

Molecular Formula C₈H₆BrFO₂ [3]

Molecular Weight 233.03 g/mol

Physical Form Solid

InChIKey
ZFSQBXCQHSTLJT-

UHFFFAOYSA-N
[3]

SMILES
COC1=C(C=C(C(=C1)F)Br)C=

O
[3]

Storage
Store at room temperature or

2-8°C
[N/A]

Molecular Structure
The arrangement of substituents on the benzene ring is critical to the molecule's reactivity. The

methoxy and fluoro groups are ortho to the aldehyde, and the bromo group is meta.

Figure 1: Molecular Structure of 3-Bromo-6-fluoro-2-methoxybenzaldehyde

Spectroscopic Profile
While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, the

expected spectroscopic signatures can be predicted based on its functional groups and

substitution pattern. Key expected spectral features are summarized below.

Table 2: Predicted Spectroscopic Data
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Technique Feature
Expected Chemical Shift /
Frequency

¹H NMR Aldehyde Proton (-CHO) δ 10.0 - 10.5 ppm (singlet)

Aromatic Protons (Ar-H) δ 7.0 - 7.8 ppm (multiplets)

Methoxy Protons (-OCH₃) δ 3.9 - 4.1 ppm (singlet)

¹³C NMR Carbonyl Carbon (C=O) δ 188 - 192 ppm

Aromatic Carbons (Ar-C) δ 110 - 165 ppm

Methoxy Carbon (-OCH₃) δ 55 - 62 ppm

IR Spectroscopy C=O Stretch (Aldehyde) 1680 - 1705 cm⁻¹

C-H Stretch (Aldehyde)
2810 - 2860 cm⁻¹ and 2710 -

2760 cm⁻¹

Ar C-Br Stretch 550 - 650 cm⁻¹

| | Ar C-F Stretch | 1100 - 1250 cm⁻¹ |

Synthesis Protocol: Directed Ortho-Metalation
Strategy
A robust and regioselective synthesis of 3-Bromo-6-fluoro-2-methoxybenzaldehyde can be

envisioned via a directed ortho-metalation (DoM) pathway. This strategy leverages the powerful

ortho-directing ability of the methoxy group to deprotonate the C1 position selectively, followed

by quenching with an appropriate formylating agent.[4] The proposed starting material is 2-

bromo-4-fluoroanisole.

Workflow: Synthesis via Directed Ortho-Metalation
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Step 1: Lithiation

Step 2: Formylation & Workup
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Figure 2: Proposed Synthesis Workflow

Detailed Experimental Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1344068?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To synthesize 3-Bromo-6-fluoro-2-methoxybenzaldehyde from 2-bromo-4-

fluoroanisole.

Materials:

2-bromo-4-fluoroanisole (1.0 equiv)

sec-Butyllithium (s-BuLi) (1.2 equiv, solution in cyclohexane)

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)

Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

1 M Hydrochloric acid (HCl)

Ethyl acetate, Hexanes

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon

atmosphere, add anhydrous THF (approx. 0.1 M relative to the substrate). Add TMEDA (1.2

equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

Deprotonation: Slowly add s-BuLi (1.2 equiv) dropwise to the stirred solution. After 15

minutes, add a solution of 2-bromo-4-fluoroanisole (1.0 equiv) in anhydrous THF dropwise

over 20 minutes, ensuring the internal temperature remains below -70 °C.

Scientific Rationale: TMEDA chelates the lithium ion, increasing the basicity of the

organolithium reagent and accelerating the deprotonation. The methoxy group directs the

deprotonation to the adjacent ortho position.[5] The low temperature is critical to prevent

side reactions, such as lithium-halogen exchange.
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Lithiation: Stir the resulting mixture at -78 °C for 1.5 hours to ensure complete formation of

the aryllithium intermediate.

Formylation: Slowly add anhydrous DMF (1.5 equiv) dropwise. The reaction is often

exothermic; maintain the temperature at -78 °C.

Scientific Rationale: DMF serves as an efficient formylating agent ("electrophilic quench")

for the highly nucleophilic aryllithium species.[4]

Quenching and Workup: After stirring for an additional hour at -78 °C, allow the reaction to

warm slowly to 0 °C. Quench the reaction by the careful addition of saturated aqueous

NH₄Cl.

Extraction: Transfer the mixture to a separatory funnel and add 1 M HCl. Extract the aqueous

layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over

anhydrous MgSO₄.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel (e.g., using a

hexanes/ethyl acetate gradient) to yield the pure product.

Validation: Confirm the structure and purity of the isolated product using NMR, IR

spectroscopy, and mass spectrometry.

Chemical Reactivity and Synthetic Applications
The utility of 3-Bromo-6-fluoro-2-methoxybenzaldehyde stems from its capacity to undergo a

variety of selective chemical transformations, making it a valuable intermediate.

A. Reductive Amination
The aldehyde group is readily converted into secondary or tertiary amines via reductive

amination. This one-pot reaction involves the formation of an imine or iminium ion with an

amine, followed by in-situ reduction.[6][7] This is a cornerstone reaction in medicinal chemistry

for generating amine libraries.[8]

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
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This protocol is favored for its mild conditions and high chemoselectivity, as STAB does not

typically reduce the aldehyde starting material.[9][10]

Setup: In a round-bottom flask, dissolve 3-Bromo-6-fluoro-2-methoxybenzaldehyde (1.0

equiv) and a primary or secondary amine (1.1 equiv) in an anhydrous solvent like 1,2-

dichloroethane (DCE) or THF.

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the

formation of the intermediate imine/iminium ion.

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. The

reaction is typically stirred at room temperature for 4-24 hours.

Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS

until the starting aldehyde is consumed.

Workup & Purification: Quench the reaction with saturated aqueous sodium bicarbonate

(NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined

organic layers, and concentrate. Purify the crude material via column chromatography.

B. Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide at the C3 position is a prime handle for palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[11] This

allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Workflow: Suzuki-Miyaura Coupling
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Figure 3: Generalized Suzuki Coupling Workflow

General Protocol Considerations:

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II)

precursor and a ligand, is required.

Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid.

Solvent: A two-phase solvent system like toluene/water or a polar aprotic solvent like dioxane

is commonly used.

Procedure: The aryl bromide, boronic acid, catalyst, and base are combined in the solvent

and heated (typically 80-110 °C) under an inert atmosphere until the reaction is complete.

This reactivity profile makes 3-Bromo-6-fluoro-2-methoxybenzaldehyde a strategic precursor

for synthesizing complex, biologically active molecules where precise substitution is key.[12]

[13]

Safety and Handling
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As with any active laboratory chemical, proper handling is essential. 3-Bromo-6-fluoro-2-
methoxybenzaldehyde is classified as a hazardous substance.

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may

cause respiratory irritation. [N/A]

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear

safety glasses with side shields, a lab coat, and chemical-resistant gloves.

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly

after handling.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Incompatible Materials: Strong oxidizing agents and strong bases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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